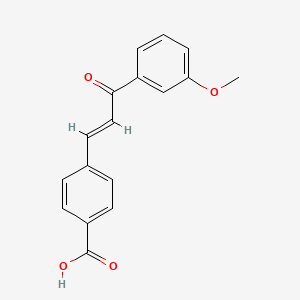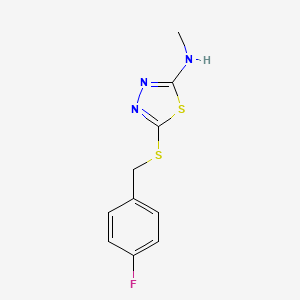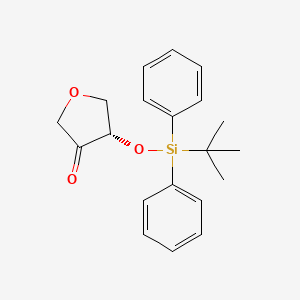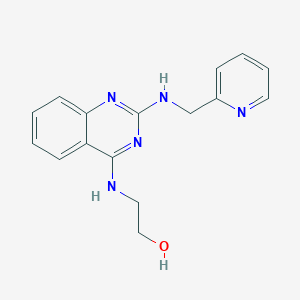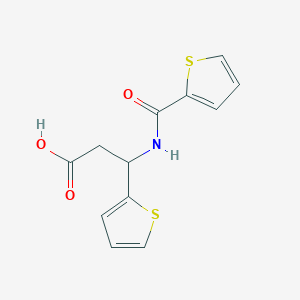
3-(Thiophen-2-yl)-3-(thiophene-2-carboxamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Thiophen-2-yl)-3-(thiophene-2-carboxamido)propanoic acid is an organic compound that features a propanoic acid backbone with thiophene rings attached at the second and third positions. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and is commonly found in various pharmaceuticals and organic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-3-(thiophene-2-carboxamido)propanoic acid typically involves the following steps:
Formation of the Propanoic Acid Backbone: This can be achieved through various organic synthesis methods, such as the Michael addition or aldol condensation.
Attachment of Thiophene Rings: The thiophene rings can be introduced through electrophilic aromatic substitution reactions, where thiophene is reacted with suitable electrophiles.
Amidation: The carboxylic acid group can be converted to an amide using reagents like carbodiimides (e.g., EDC, DCC) in the presence of a suitable amine.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiophene rings can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Thiophen-2-yl)-3-(thiophene-2-carboxamido)propanoic acid may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving thiophene derivatives.
Medicine: Possible pharmaceutical applications due to the bioactive nature of thiophene compounds.
Industry: Use in the development of organic materials, such as conductive polymers.
Wirkmechanismus
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The thiophene rings could participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
3-(Thiophen-2-yl)propanoic acid: Lacks the amide functionality.
Thiophene-2-carboxamide: Contains an amide group but lacks the propanoic acid backbone.
Uniqueness
3-(Thiophen-2-yl)-3-(thiophene-2-carboxamido)propanoic acid is unique due to the presence of both thiophene rings and the amide functionality, which could confer distinct chemical and biological properties compared to simpler thiophene derivatives.
Eigenschaften
Molekularformel |
C12H11NO3S2 |
|---|---|
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
3-(thiophene-2-carbonylamino)-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C12H11NO3S2/c14-11(15)7-8(9-3-1-5-17-9)13-12(16)10-4-2-6-18-10/h1-6,8H,7H2,(H,13,16)(H,14,15) |
InChI-Schlüssel |
WCPAKOQHOTYLCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(CC(=O)O)NC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14902241.png)
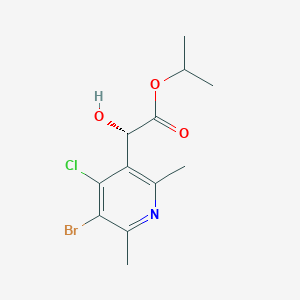
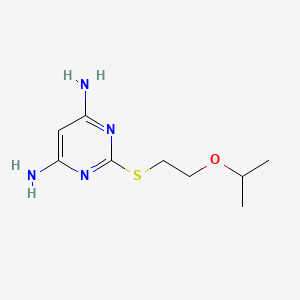
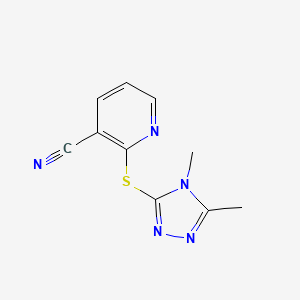

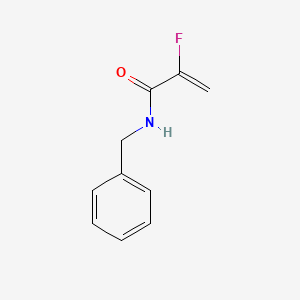
![Octahydrofuro[3,4-b]pyrazine](/img/structure/B14902276.png)
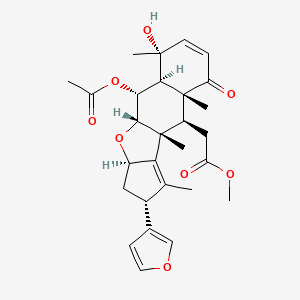
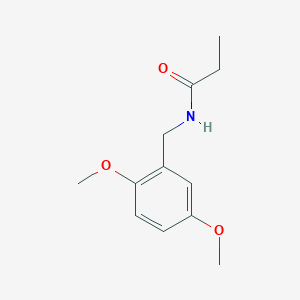
![4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one](/img/structure/B14902288.png)
